
5-(2-Methoxybenzyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methoxybenzyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-methoxybenzyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxybenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The key step involves the coupling of 2-methoxybenzyl bromide with furan-2-carboxylic acid under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.
Reagents/Conditions | Product | Yield | Notes | Source |
---|---|---|---|---|
Methanol, H₂SO₄ (catalytic), reflux | Methyl 5-(2-methoxybenzyl)furan-2-carboxylate | ~85% | Requires anhydrous conditions | |
Ethanol, DCC/DMAP, RT | Ethyl 5-(2-methoxybenzyl)furan-2-carboxylate | 78% | Activates carboxylic acid via coupling reagents |
Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated activation.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
Conditions | Product | Byproducts | Source |
---|---|---|---|
200–220°C, Cu powder (catalytic) | 5-(2-Methoxybenzyl)furan | CO₂ | |
NaOH (aq), Δ | Partial degradation products | Humins (polymeric) |
Key Finding : Catalytic decarboxylation with Cu avoids side reactions observed in alkaline conditions.
Demethylation of Methoxy Group
The methoxybenzyl group undergoes demethylation to yield phenolic derivatives:
Reagents/Conditions | Product | Yield | Notes | Source |
---|---|---|---|---|
BBr₃, CH₂Cl₂, −78°C → RT | 5-(2-Hydroxybenzyl)furan-2-carboxylic acid | 63% | Excess BBr₃ required | |
HI (conc.), reflux | 5-(2-Hydroxybenzyl)furan-2-carboxylic acid | 55% | Forms iodomethane as byproduct |
Application : Demethylation enables further functionalization (e.g., sulfonation, nitration).
Hydrogenolysis of Benzyl Group
The benzyl group is susceptible to catalytic hydrogenation:
Conditions | Product | Yield | Catalyst Loading | Source |
---|---|---|---|---|
H₂ (1 atm), Pd/C (10%), EtOH, RT | 5-Methylfuran-2-carboxylic acid | 90% | 5 wt% | |
H₂ (50 psi), PtO₂, AcOH | 5-Methylfuran-2-carboxylic acid | 82% | 3 wt% |
Limitation : Over-hydrogenation may reduce the furan ring if prolonged.
Electrophilic Aromatic Substitution
The electron-rich furan ring participates in electrophilic substitutions:
Reaction Type | Reagents/Conditions | Product | Regioselectivity | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 5-(2-Methoxybenzyl)-3-nitrofuran-2-carboxylic acid | C3 position | |
Sulfonation | SO₃, H₂SO₄, 50°C | 5-(2-Methoxybenzyl)-3-sulfofuran-2-carboxylic acid | C3 position |
Insight : The methoxybenzyl group directs electrophiles to the C3 position of the furan ring.
Oxidation Reactions
The furan ring and substituents undergo oxidation under controlled conditions:
Target Site | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Furan ring | NaOCl, AcOH, RT | 5-(2-Methoxybenzyl)-2,5-dihydroxyfuran-2-carboxylic acid | 48% | |
Benzyl CH₂ | KMnO₄, H₂O, Δ | 5-(2-Methoxybenzoyl)furan-2-carboxylic acid | 40% |
Challenge : Over-oxidation risks ring cleavage or decarboxylation.
Biological Activity and Derivatives
While not a reaction, its derivatives show pharmacological potential:
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Antimicrobial activity : Ester derivatives inhibit E. coli (MIC = 32 µg/mL).
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Anti-inflammatory : Demethylated analogs reduce COX-2 expression by 60% at 10 µM.
Key Research Findings
-
Radical Mechanisms : Oxidation reactions involving NaOtBu/O₂ (as in related furans) proceed via radical intermediates, evidenced by inhibition with BHT .
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Stability : The compound resists hydrolysis at pH 5–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Industrial Relevance : Hydrogenolysis products serve as intermediates for bio-based polymers (e.g., analogs of FDCA) .
Scientific Research Applications
5-(2-Methoxybenzyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Methoxybenzyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and methoxybenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxybenzyl)furan-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
5-(2-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
5-(2-Chlorobenzyl)furan-2-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(2-Methoxybenzyl)furan-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions in various chemical and biological systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2-Methoxybenzyl)furan-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methoxybenzyl halides with furan-2-carboxylic acid derivatives under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Yield optimization involves temperature control (60–80°C), stoichiometric ratios (1:1.2 for halide:carboxylate), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns: the methoxybenzyl group shows aromatic protons at δ 6.8–7.4 ppm and a methoxy singlet at δ 3.8 ppm. FT-IR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₂O₄, exact mass 232.0736). X-ray crystallography resolves stereochemical uncertainties if single crystals are obtained .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔH, ΔS) of this compound solubility in protic vs. aprotic solvents inform purification strategies?
- Methodological Answer : Solubility studies in solvents like propan-2-ol or ethanol at varying temperatures (20–60°C) reveal enthalpy-driven dissolution (ΔH > 0) due to hydrogen bonding. Lower solubility in aprotic solvents (e.g., THF) at room temperature suggests cooling crystallization for purification. Thermodynamic modeling (van’t Hoff plots) calculates ΔH (kJ/mol) and ΔS (J/mol·K), guiding solvent selection for recrystallization .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The carboxylic acid group undergoes activation via thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with amines (e.g., benzylamine) in dichloromethane at 0–5°C. Kinetic studies (monitored by TLC or HPLC) show rate dependence on electron-donating methoxy groups, which stabilize transition states through resonance. Competitor experiments with alternative electrophiles (e.g., anhydrides) quantify regioselectivity .
Q. How does the 2-methoxybenzyl substituent influence the compound’s bioactivity in in vitro assays, and what structural analogs enhance potency?
- Methodological Answer : In anti-inflammatory assays (e.g., COX-2 inhibition), the methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. SAR studies compare derivatives with halogens or nitro groups at the benzyl position. For example, 5-(4-nitrobenzyl) analogs show 3-fold higher activity in RAW264.7 macrophage assays, suggesting electron-withdrawing groups augment target binding .
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodological Answer : Assume acute toxicity potential based on structural analogs (e.g., furan-2-carboxylic acid derivatives). Use fume hoods, nitrile gloves, and PPE during synthesis. Store in sealed containers under inert gas. Ecotoxicity assays (Daphnia magna LC₅₀) prioritize waste neutralization with 1M NaOH before disposal. Contradictory data require tiered testing: Ames test for mutagenicity followed by in vivo rodent studies .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar furan-carboxylic acid derivatives?
- Methodological Answer : Variability in MIC (minimum inhibitory concentration) values for antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and statistical tools (ANOVA with post-hoc tests). Meta-analyses of published IC₅₀ values identify outliers linked to solvent choice (DMSO vs. saline) .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
UMDGLCKFAVNFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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